Cas no 1264511-20-7 ((6-Fluoroquinolin-3-yl)boronic acid)

(6-Fluoroquinolin-3-yl)boronic acid 化学的及び物理的性質
名前と識別子
-
- (6-fluoroquinolin-3-yl)boronic acid
- (6-fluoro-3-quinolinyl)boronic acid
- AT12729
- SB68214
- boronic acid, (6-fluoro-3-quinolinyl)-
- Boronic acid, B-(6-fluoro-3-quinolinyl)-
- (6-Fluoroquinolin-3-yl)boronic acid
-
- MDL: MFCD22394288
- インチ: 1S/C9H7BFNO2/c11-8-1-2-9-6(4-8)3-7(5-12-9)10(13)14/h1-5,13-14H
- InChIKey: CIBAALVGNOQWCI-UHFFFAOYSA-N
- SMILES: FC1C=CC2C(C=1)=CC(B(O)O)=CN=2
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 205
- トポロジー分子極性表面積: 53.4
(6-Fluoroquinolin-3-yl)boronic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1255689-1g |
(6-fluoro-3-quinolinyl)boronic acid |
1264511-20-7 | 95% | 1g |
$320 | 2024-06-06 | |
Enamine | EN300-4357539-5.0g |
(6-fluoroquinolin-3-yl)boronic acid |
1264511-20-7 | 95.0% | 5.0g |
$701.0 | 2025-03-15 | |
Enamine | EN300-4357539-10.0g |
(6-fluoroquinolin-3-yl)boronic acid |
1264511-20-7 | 95.0% | 10.0g |
$1040.0 | 2025-03-15 | |
A2B Chem LLC | AI28597-1g |
(6-Fluoro-3-quinolinyl)boronic acid |
1264511-20-7 | 95% | 1g |
$214.00 | 2024-04-20 | |
abcr | AB417478-5g |
(6-Fluoroquinolin-3-yl)boronic acid; . |
1264511-20-7 | 5g |
€1037.00 | 2025-02-20 | ||
A2B Chem LLC | AI28597-5g |
(6-Fluoro-3-quinolinyl)boronic acid |
1264511-20-7 | 95% | 5g |
$824.00 | 2024-01-04 | |
1PlusChem | 1P00HRYT-5g |
(6-fluoro-3-quinolinyl)boronic acid |
1264511-20-7 | 95% | 5g |
$948.00 | 2023-12-25 | |
Ambeed | A294606-10g |
(6-Fluoroquinolin-3-yl)boronic acid |
1264511-20-7 | 95+% | 10g |
$1943.0 | 2024-04-25 | |
A2B Chem LLC | AI28597-250mg |
(6-Fluoro-3-quinolinyl)boronic acid |
1264511-20-7 | 95% | 250mg |
$176.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1255689-1g |
(6-fluoro-3-quinolinyl)boronic acid |
1264511-20-7 | 95% | 1g |
$320 | 2025-02-21 |
(6-Fluoroquinolin-3-yl)boronic acid 関連文献
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
9. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
(6-Fluoroquinolin-3-yl)boronic acidに関する追加情報
Comprehensive Guide to (6-Fluoroquinolin-3-yl)boronic acid (CAS No. 1264511-20-7): Properties, Applications, and Market Insights
(6-Fluoroquinolin-3-yl)boronic acid (CAS No. 1264511-20-7) is a specialized boronic acid derivative widely used in pharmaceutical research, material science, and organic synthesis. This compound belongs to the quinoline boronic acid family, known for its versatile reactivity and applications in Suzuki-Miyaura cross-coupling reactions. Researchers and industries value this compound for its unique structural features, including the fluoro substituent at the 6-position, which enhances its electronic properties and binding affinity in various chemical contexts.
The molecular formula of (6-Fluoroquinolin-3-yl)boronic acid is C9H7BFNO2, with a molecular weight of 190.97 g/mol. Its boronic acid functional group (-B(OH)2) makes it a crucial building block in medicinal chemistry, particularly for designing kinase inhibitors and other bioactive molecules. The presence of the fluoro group further increases its utility in drug discovery, as fluorine atoms often improve metabolic stability and bioavailability.
One of the most common questions researchers ask is: "What are the applications of (6-Fluoroquinolin-3-yl)boronic acid in drug development?" This compound is frequently employed in the synthesis of targeted therapies, especially in oncology. Its ability to participate in palladium-catalyzed coupling reactions allows for the efficient construction of complex molecules, such as EGFR inhibitors and PARP inhibitors, which are critical in cancer treatment.
Another trending topic in the scientific community is the use of boronic acids in sensor technology. (6-Fluoroquinolin-3-yl)boronic acid has shown promise in developing fluorescent probes for detecting sugars, reactive oxygen species, and other biologically relevant analytes. This application aligns with the growing demand for point-of-care diagnostics and biomedical imaging tools.
From a market perspective, the demand for high-purity (6-Fluoroquinolin-3-yl)boronic acid has been steadily increasing, driven by advancements in precision medicine and bioconjugation techniques. Suppliers often highlight its role in click chemistry and proteolysis-targeting chimeras (PROTACs), which are among the hottest trends in pharmaceutical research today.
For those wondering about "synthetic routes to (6-Fluoroquinolin-3-yl)boronic acid," the compound is typically prepared through lithiation-borylation sequences starting from appropriate fluoroquinoline precursors. Recent publications have explored microwave-assisted synthesis methods to improve yield and reduce reaction times, addressing the need for green chemistry approaches in modern laboratories.
Storage and handling of (6-Fluoroquinolin-3-yl)boronic acid require attention to moisture sensitivity, as boronic acids generally undergo dehydration to form boroxines under dry conditions. Best practices recommend storing the compound at 2-8°C in tightly sealed containers with desiccants to maintain stability.
In summary, (6-Fluoroquinolin-3-yl)boronic acid (CAS No. 1264511-20-7) represents a valuable tool for researchers exploring heterocyclic chemistry, drug discovery, and functional materials. Its combination of fluorine substitution and boronic acid reactivity offers unique opportunities for innovation across multiple scientific disciplines.
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